5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride
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Overview
Description
5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of o-phenylenediamine with a carboxylic acid derivative. One common method is the Phillips-Ladenburg synthesis, which involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions . Another method is the Weidenhagen synthesis, which uses aldehydes or ketones in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs scalable methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and a suitable aldehyde . This method is favored for its simplicity and efficiency in producing large quantities of benzimidazole derivatives.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and strong bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, quinones, and amines, which have significant applications in pharmaceuticals and material science .
Scientific Research Applications
5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
- 1H-benzo[d]imidazole-2-carboxylic acid
- 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Uniqueness
5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 5-position enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
CAS No. |
372953-13-4 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-amino-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |
InChI Key |
JXXWTOCDJBQRHK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(=O)O.Cl |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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